![molecular formula C8H16ClNO B3302681 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride CAS No. 918441-58-4](/img/structure/B3302681.png)
3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride
説明
3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride is a chemical compound with the CAS Number: 918441-58-4 . It has a molecular weight of 177.67 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a subject of research due to their biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H15NO.ClH/c1-8(10)4-6-2-3-7(5-8)9-6;/h6-7,9-10H,2-5H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 177.67 .科学的研究の応用
Structural and Conformational Studies
Synthesis and Conformational Analysis : The compound 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride has been studied extensively for its structural and conformational properties. For instance, studies focused on the synthesis and structural analysis of oximes derived from this compound. These studies utilized techniques like IR, 1H, and 13C NMR spectroscopy to explore the conformational aspects of the compound, such as the preferred chair-envelope conformation with the N–CH₃ group in the equatorial position. The study provided insights into the intermolecular associations and the conformational dynamics of the compound in different media (Iriepa et al., 2003; Iriepa et al., 2003).
Spectroscopic Studies : Spectroscopic studies have been instrumental in understanding the characteristics of this compound. Research in this area includes the examination of infrared and NMR spectra in different media to establish the conformation of these compounds. These studies have revealed a predominant chair-envelope conformation, enhancing our understanding of the compound's structural intricacies (Iriepa et al., 2001).
Catalytic Applications and Structural Characterization
Catalysis in Alcohol Oxidation : this compound and its homologues have shown potential as catalysts in alcohol oxidation. Research has highlighted their ability to catalyze the oxidation of secondary alcohols to their corresponding ketones, using molecular oxygen in ambient air as the terminal oxidant. The ease of synthesis from commercially available materials adds to the compound's practical applicability in catalytic processes (Toda et al., 2023).
Crystal Structure Analysis : Understanding the crystal structure of this compound and its derivatives has been a focal point of research. For instance, studies involving X-ray crystallography have helped in determining the absolute molecular configuration and understanding the intermolecular interactions that stabilize the structure. Such insights are invaluable in the field of material science and molecular engineering (Wu et al., 2015).
Applications in Synthesis and Medicinal Chemistry
Synthesis of Derivatives and Biological Activity : The compound's derivatives, particularly those involving carbamate structures, have been synthesized and studied for their pharmacological properties. Spectroscopic techniques have been employed to understand their conformational preferences, which play a crucial role in their biological activity. Such research not only provides insights into the compound's structural aspects but also its potential applications in medicinal chemistry (Iriepa & Bellanato, 2011).
Tropane-Based Antiproliferative Compounds : The synthesis and analysis of tropane-based compounds derived from this compound have been explored for their antiproliferative properties. Such compounds have shown promising results in bio-assays against specific human tumor carcinoma cell lines. This highlights the compound's relevance in the development of new therapeutic agents (Ismail et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride, is the central core of the family of tropane alkaloids . These compounds display a wide array of interesting biological activities, and as a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include the development of more efficient and selective synthetic methodologies for these types of compounds .
特性
IUPAC Name |
3-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(10)4-6-2-3-7(5-8)9-6;/h6-7,9-10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLBQEHOXUCVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(Trifluoromethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3302602.png)
![Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-](/img/structure/B3302616.png)
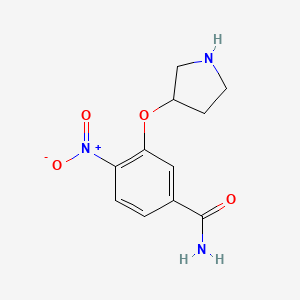
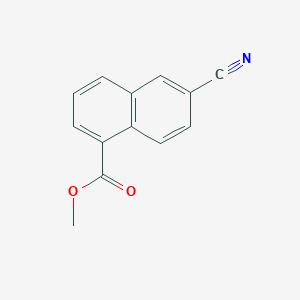
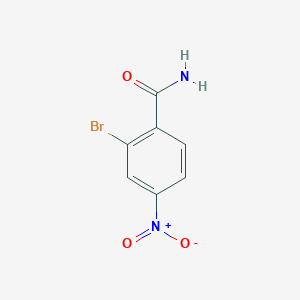

![1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]-](/img/structure/B3302651.png)
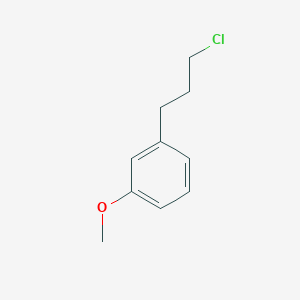

![Hydroxylamine, O-[1-(6-chloro-3-pyridinyl)ethyl]-](/img/structure/B3302670.png)

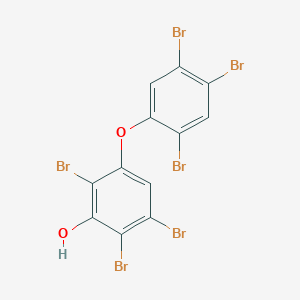
![Acetamide, N-[4-(aminomethyl)-2,6-dichlorophenyl]-](/img/structure/B3302688.png)